molecular formula C12H16O2 B3034616 cis-3-Benzyloxymethylcyclobutanol CAS No. 197167-53-6

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B3034616
CAS No.: 197167-53-6
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Scientific Research Applications

Cis-3-Benzyloxymethylcyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Benzyloxymethylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with benzyl alcohol in the presence of a strong acid catalyst . The reaction is carried out at low temperatures to ensure the formation of the desired cis-isomer.

Industrial Production Methods: The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : Cis-3-Benzyloxymethylcyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect various biochemical pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Cis-3-Benzyloxymethylcyclobutanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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